

An In-depth Technical Guide to the Physicochemical Properties of Delamanid

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties, mechanism of action, and relevant experimental protocols for Delamanid. The initial query for "**Dalamid**" is understood to be a likely misspelling of Delamanid, an important second-line antituberculosis agent.

Delamanid, sold under the brand name Deltyba, is a derivative of the nitro-dihydro-imidazooxazole class of compounds.[1][2] It is a crucial medication for treating active multidrug-resistant tuberculosis (MDR-TB).[3] Its efficacy stems from a unique mechanism of action that targets the synthesis of the mycobacterial cell wall.[1][4]

Core Chemical and Physical Properties

Delamanid is a hydrophobic small molecule that presents as a white to pale yellow crystalline powder.[5][6] Its identity and core physicochemical characteristics are summarized below.

Table 1: Chemical Identifiers for Delamanid



| Identifier | Value |
|-------------------|--|
| IUPAC Name | (2R)-2-methyl-6-nitro-2-[[4-[4-[4- (trifluoromethoxy)phenoxy]piperidin-1- yl]phenoxy]methyl]-3H-imidazo[2,1-b][4] [7]oxazole[2] |
| CAS Number | 681492-22-8[2][3] |
| Molecular Formula | C25H25F3N4O6[3] |
| Molecular Weight | 534.49 g/mol [3][8] |
| Synonyms | OPC-67683, Deltyba[2][9] |

Table 2: Physicochemical Properties of Delamanid

| Property | Value / Description |
|-----------------------|---|
| Appearance | White to pale yellow crystals or crystalline powder[5] |
| Melting Point | >189°C (with decomposition)[9] |
| Solubility | - Practically insoluble in water (<0.017 mg/L)[6] [9][10]- Soluble in DMSO (e.g., 50 mg/mL)[11] |
| Log P (Octanol/Water) | 6.1 (Computed)[6] |
| Protein Binding | ≥99.5%[3][10] |
| Polymorphism | Does not exhibit polymorphism; confirmed to exist as a crystalline form via XRPD[5] |
| Half-life | 30–38 hours[3][10] |

Mechanism of Action

Delamanid is a prodrug that requires bioactivation within Mycobacterium tuberculosis to exert its bactericidal effects.[1][2] The process targets the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[1][4]

Foundational & Exploratory



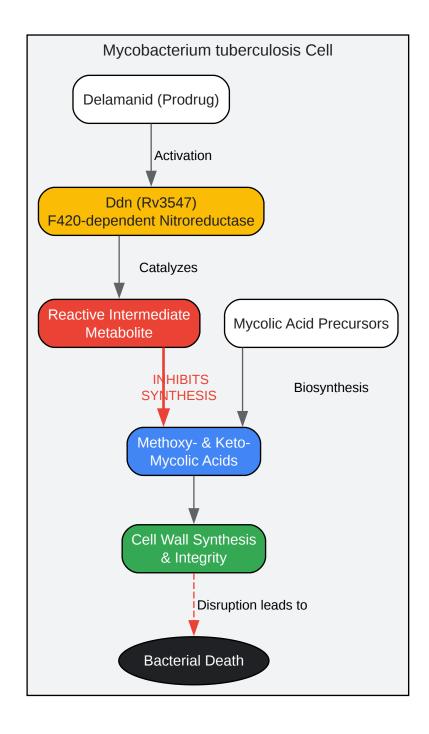


The mechanism involves the following key steps:

- Activation: Delamanid is activated by the deazaflavin (F420)-dependent nitroreductase enzyme (Ddn, also known as Rv3547).[1][12]
- Metabolite Formation: This activation generates a reactive intermediate metabolite.[1]
- Inhibition of Mycolic Acid Synthesis: The reactive metabolite specifically inhibits the synthesis
 of two essential mycolic acid components: methoxy-mycolic acid and keto-mycolic acid.[2][4]
 [12]
- Cell Wall Disruption: The depletion of these mycolic acids compromises the integrity of the cell wall, leading to bacterial cell death.[2][4]

Resistance to Delamanid can emerge through mutations in genes involved in the F420 coenzyme biosynthetic pathway, including ddn, fgd1, fbiA, fbiB, and fbiC.[12][13]





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Mechanism of action for Delamanid within Mycobacterium tuberculosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of Delamanid. The following sections outline key experimental protocols.



This protocol is used to measure the dissolution kinetics of Delamanid from a formulated powder, which is critical for predicting its oral bioavailability. Due to its poor aqueous solubility, a buffer system containing a surfactant is employed.[6]

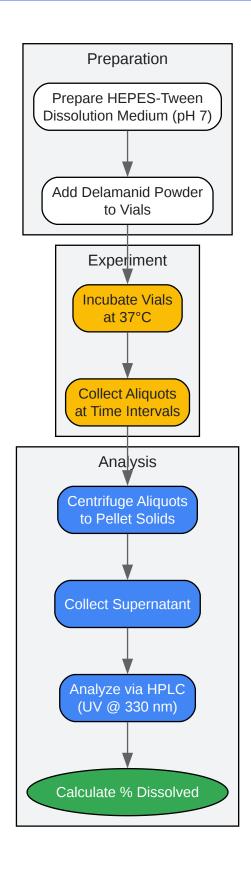
Methodology:

- Dissolution Medium Preparation: Prepare an aqueous medium consisting of 150 mM HEPES buffer at pH 7 containing 3% w/w Tween 80.[6]
- Experiment Setup: Place vials containing a known quantity of Delamanid powder in a 37°C water bath.
- Sampling: At specified time intervals (e.g., 15, 30, 60, 120, 180, 360 min), remove a 1.2 mL aliquot from each vial.[6]
- Sample Preparation: Centrifuge the aliquot (e.g., 21,000 g for 10 min) to pellet any undissolved material. Collect the supernatant for analysis.[6]
- Quantification by HPLC: Analyze the supernatant to determine the concentration of dissolved Delamanid using reverse-phase HPLC.[6]

HPLC Conditions:[6][14]

- Column: Phenomenex Kinetex C18 (150 mm × 4.6 mm, 5 μm) or equivalent.
- Mobile Phase: Isocratic mixture of 60:40 water/acetonitrile with 0.05% v/v trifluoroacetic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Detection: UV absorbance at 330 nm.
- Injection Volume: 10 μL.





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Experimental workflow for the *in vitro* dissolution assay of Delamanid.



This method is designed to separate Delamanid from its degradation products formed under various stress conditions, as mandated by ICH guidelines.

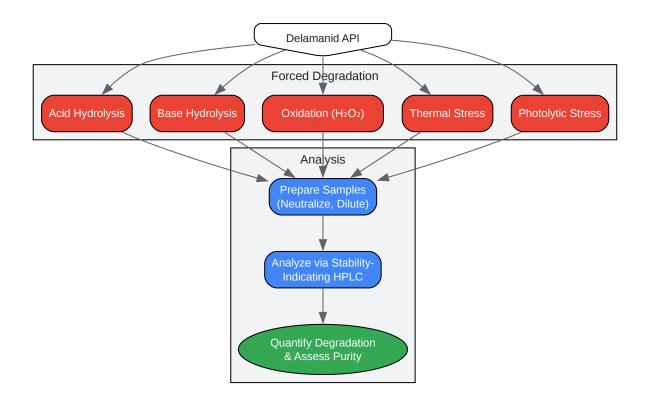
Methodology:

- Forced Degradation: Expose Delamanid to a range of stress conditions:
 - Acid Degradation: Treat with an acid solution (e.g., 0.1M HCl).
 - Base Degradation: Treat with a basic solution (e.g., 0.1M NaOH).
 - Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂).
 - Thermal Degradation: Expose to dry heat (e.g., 60°C).
 - Photolytic Degradation: Expose to UV light.
- Sample Preparation: After exposure for a defined period, neutralize the acidic and basic samples. Dilute all samples appropriately with the mobile phase.
- Quantification by HPLC: Analyze the stressed samples to assess the purity of Delamanid and quantify any degradation.

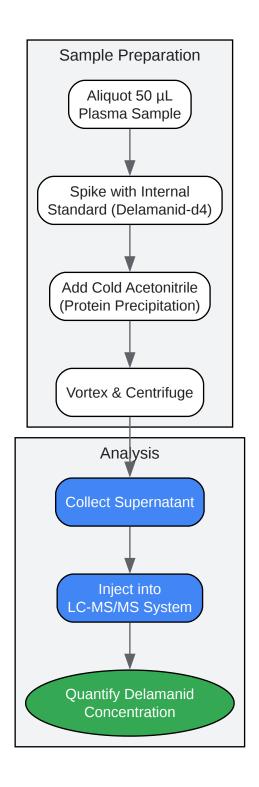
HPLC Conditions:[15][16]

- Column: Reversed-phase Hypersil BDS C18 (250 mm \times 4.6 mm, 5 μ m) or equivalent.
- Mobile Phase: 70:30 mixture of 0.01M Phosphate Buffer (pH adjusted to 2.70) and Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 254 nm.
- Injection Volume: 10 μL.









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